
1-Bromo-4-isobutoxybenzene
Übersicht
Beschreibung
1-Bromo-4-isobutoxybenzene is a brominated benzene derivative with an isobutoxy substituent at the para position. While the specific compound is not directly studied in the provided papers, related brominated benzene compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of 1-Bromo-4-isobutoxybenzene.
Synthesis Analysis
The synthesis of brominated benzene derivatives often involves halogenation reactions. For instance, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a compound with a similar structure to 1-Bromo-4-isobutoxybenzene, was achieved through bromination, oxyalkylation, and thioamidation starting from commercially available 4-hydroxybenzonitrile . This suggests that a similar approach could be used for synthesizing 1-Bromo-4-isobutoxybenzene, with the appropriate choice of starting materials and reagents.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be complex, with the possibility of disorder in the crystal structure, as seen in the case of 4-[(E)-4-Bromobenzylideneamino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione . The presence of bromine can influence the molecular conformation and crystal packing due to its size and ability to participate in halogen bonding.
Chemical Reactions Analysis
Brominated benzene derivatives can undergo various chemical reactions, including isomerization and coupling reactions. For example, the isomerization of (Z,Z) to (E,E)1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene was studied in the context of developing probes for Alzheimer's disease . Additionally, CuI-catalyzed domino processes involving 1-bromo-2-iodobenzenes have been used to synthesize benzofurans , indicating the potential for 1-Bromo-4-isobutoxybenzene to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical properties of brominated benzenes, such as melting points, can vary significantly depending on the substitution pattern, as demonstrated by the structure-melting relations in isomeric dibromobenzenes . The presence of the isobutoxy group in 1-Bromo-4-isobutoxybenzene would likely affect its physical properties, such as solubility and melting point. Chemical properties, such as reactivity and stability, can be influenced by the electronic effects of the bromine and isobutoxy substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Roles
- 1-Bromo-4-isobutoxybenzene plays a significant role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a key intermediate in the production of febuxostat, a gout medication. This compound is synthesized from 4-hydroxybenzonitrile through a multi-step process including bromination, oxyalkylation, and thioamidation (Wang et al., 2016).
Application in Polymer Science
- In polymer science, 1-Bromo-4-isobutoxybenzene derivatives can be utilized for end-quenching in TiCl4-catalyzed quasiliving polymerizations. Alkoxybenzenes, including derivatives of 1-Bromo-4-isobutoxybenzene, are effective for this purpose. They are used in a variety of polymerizations, demonstrating versatility across different temperatures and solvent conditions (Morgan et al., 2010).
Use in Organic Electronics
- In the field of organic electronics, derivatives of 1-Bromo-4-isobutoxybenzene are explored for their potential in enhancing the performance of polymer solar cells. For example, the introduction of 1-Bromo-4-Nitrobenzene into the active layer of polymer solar cells has been shown to significantly improve their power conversion efficiency. This is attributed to better excitonic recombination and enhanced electron transfer processes (Fu et al., 2015).
Exploration in Supercapacitor Applications
- In the development of supercapacitors, 1-Bromo-4-isobutoxybenzene derivatives have been studied for their role in electrolyte solutions. The addition of bromine derivatives in supercapacitor electrolytes can significantly increase the capacitance values, showing promise for enhancing energy storage capabilities (Frąckowiak et al., 2014).
Application in Pharmaceutical Research
- In pharmaceutical research, specific isomers of 1-Bromo-4-isobutoxybenzene, like 1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene, have been synthesized and utilized as probes for detecting beta-amyloid plaques in Alzheimer's disease. These isomers have shown high binding affinity and stability, demonstrating their potential as tools for studying neurological conditions (Lee et al., 2001).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust .
Eigenschaften
IUPAC Name |
1-bromo-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAIALVMJJUXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571492 | |
| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-isobutoxybenzene | |
CAS RN |
30752-23-9 | |
| Record name | 1-Bromo-4-(2-methylpropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

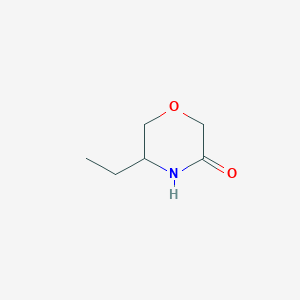
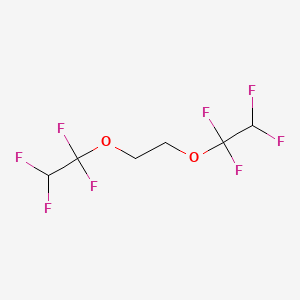
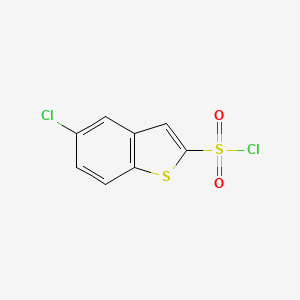


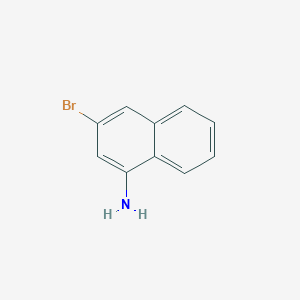

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)

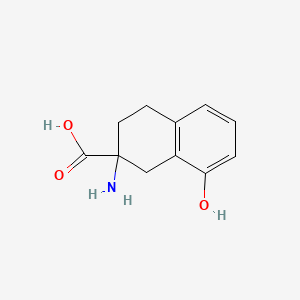
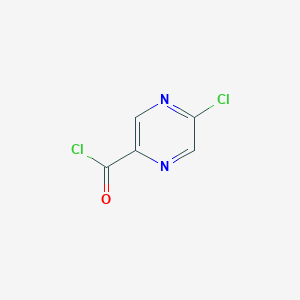
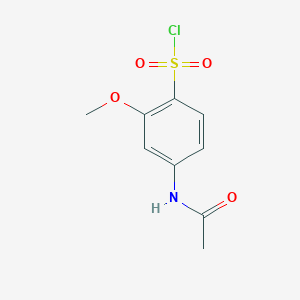
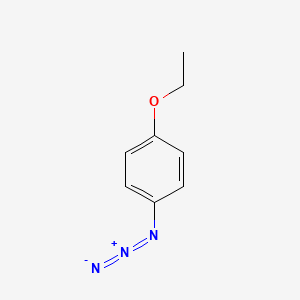
![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)